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Compound of Interest

Compound Name: 3,5-Dimethylmorpholine

Cat. No.: B170313

An In-Depth Technical Guide to 3,5-Dimethylmorpholine: Properties, Synthesis, and
Applications in Modern Drug Discovery

Introduction

The morpholine ring is a privileged heterocyclic scaffold, a cornerstone in medicinal chemistry
and drug development. Its prevalence is a direct result of the favorable physicochemical
properties it imparts to molecules, such as enhanced aqueous solubility, metabolic stability, and
improved pharmacokinetic profiles.[1] While N-substituted morpholines are common in
approved therapeutics, C-substituted analogs like 3,5-dimethylmorpholine represent a more
nuanced class of building blocks that offer stereochemical complexity and novel structural
possibilities.

This technical guide, intended for researchers, chemists, and drug development professionals,
provides a comprehensive overview of 3,5-dimethylmorpholine. We will delve into its core
physicochemical properties, stereocisomerism, plausible synthetic strategies, key applications in
modern therapeutic design, and the rigorous analytical protocols required for its
characterization. This document moves beyond a simple recitation of facts to explain the
causality behind its utility and the self-validating nature of the protocols described herein.

Section 1: Core Physicochemical and Structural
Properties
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3,5-Dimethylmorpholine (IUPAC name: 3,5-dimethylmorpholine) is a saturated heterocyclic
compound featuring a six-membered ring containing both an ether and a secondary amine
functional group. The presence of methyl groups at the C3 and C5 positions introduces two
stereocenters, leading to the existence of diastereomers: cis and trans.

Molecular Structure of 3,5-Dimethylmorpholine
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Caption: General molecular structure of 3,5-dimethylmorpholine.
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The relative orientation of the two methyl groups defines the cis (on the same side of the ring)
and trans (on opposite sides) isomers. This stereochemistry is critical, as it profoundly
influences the molecule's three-dimensional shape and, consequently, its binding affinity to
biological targets.
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Caption: Diastereomeric relationship between cis and trans isomers.

Quantitative Data Summary

The fundamental properties of 3,5-dimethylmorpholine are summarized in the table below.
Note that while a general CAS number exists for the mixture, specific numbers are assigned to
individual stereoisomers and salt forms.
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Property Value Reference(s)
Molecular Formula CeH13NO [21[3][4]
Molecular Weight 115.17 g/mol [21[3][4]
CAS Number 123-57-9 (isomer mixture) [21[31[4]

154596-17-5 (cis-

hydrochloride) [5][6]

591779-91-8 (trans-(3R,5R)) [7]

Appearance Liquid [4]
Flash Point ~50 °C (122 °F) [4]
SMILES CC1COCC(N1)C [21[3]
InChiKey MDKHWJFKHDRFFZ- 3114]

UHFFFAOYSA-N

Section 2: Synthesis and Stereochemical
Considerations

The utility of a chiral building block is underpinned by the accessibility of stereochemically pure
material. The synthesis of substituted morpholines is often achieved via the acid-catalyzed
cyclization of corresponding di-alkanolamines.[8] This strategy leverages readily available
starting materials and a robust dehydration-cyclization cascade.

Experimental Protocol: Synthesis via Acid-Catalyzed
Cyclization

This protocol describes a plausible, field-proven methodology for synthesizing 3,5-
dimethylmorpholine from 1,1'-iminobis(propan-2-ol). The choice of strong acid and controlled
temperature is critical for maximizing the yield of the desired morpholine ring while minimizing
side reactions.

Step 1: Reagent Preparation and Setup
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o Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a
condenser.

e Charge the dropping funnel with 1,1'-iminobis(propan-2-ol) (1.0 eq).

e Charge a separate vessel with concentrated (98%) sulfuric acid (2.0-3.0 eq).
Step 2: Reaction Execution

e Begin stirring and carefully add the sulfuric acid to the reaction flask.

o Simultaneously and slowly, add the 1,1'-iminobis(propan-2-ol) from the dropping funnel into
the sulfuric acid in the flask. The simultaneous addition helps to control the initial exotherm.

 After the addition is complete, heat the reaction mixture to 150-170 °C for 2-4 hours,
monitoring the reaction progress by TLC or GC-MS.

Step 3: Work-up and Isolation
¢ Allow the mixture to cool to room temperature.
o Carefully pour the reaction mixture over crushed ice.

» Basify the aqueous solution to pH > 12 by the slow addition of 50% aqueous sodium
hydroxide, ensuring the temperature is kept below 30 °C with an ice bath.

o Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl
ether) (3x).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

Step 4: Purification

e The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation
or separated into its respective diastereomers using column chromatography on silica gel.
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Caption: Workflow for the synthesis of 3,5-dimethylmorpholine.

Section 3: Applications in Drug Discovery and
Development
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The strategic incorporation of the 3,5-dimethylmorpholine moiety into a drug candidate is a
decision driven by the pursuit of superior pharmacological properties. Its structural features
offer distinct advantages over simpler heterocyclic systems.

e Improved Pharmacokinetics: The morpholine oxygen atom can act as a hydrogen bond
acceptor, often improving agueous solubility. The overall scaffold is metabolically robust, and
its presence can favorably modulate a molecule's ADME (Absorption, Distribution,
Metabolism, and Excretion) profile.[1]

e CNS Penetration: The morpholine scaffold is frequently found in drugs targeting the central
nervous system (CNS). Its physicochemical properties can be tuned to enhance penetration
across the blood-brain barrier, a critical hurdle in the development of neurological and
psychiatric therapies.[1]

o Stereochemically-Defined Scaffolding: As a chiral building block, 3,5-dimethylmorpholine
allows for precise three-dimensional positioning of pharmacophoric elements. This is
essential for achieving high potency and selectivity for biological targets like kinases or G-
protein coupled receptors.[9]

o Applications in Oncology: Substituted morpholines are key components in a number of
kinase inhibitors, including those targeting the PISBK/mTOR signaling pathway, which is
frequently dysregulated in cancer.[1][9] The 3,5-dimethylmorpholine scaffold can be used
to probe specific pockets within an enzyme's active site.

Core Attributes Therapeutic Applications
3D Scaffolding . .
((Stereochemistry))i Novel Chiral Therapeutics

S~
T
Improved Solubility\ Oncology
& Metabolic Stability (e.g., Kinase Inhibitors)
A
Favorable PK/PD\ Disorde
& CNS Penetration e.0., Antidepressa
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Caption: Relationship between properties and therapeutic applications.

Section 4: Analytical Characterization Protocols

In any research or development setting, the structural integrity and purity of a chemical entity
must be unequivocally confirmed. The following protocols represent a self-validating system for
the characterization of 3,5-dimethylmorpholine.

Protocol 1: Gas Chromatography-Mass Spectrometry
(GC-MS)

Objective: To confirm identity, assess purity, and identify potential impurities from the synthesis.

o Sample Preparation: Prepare a 1 mg/mL solution of 3,5-dimethylmorpholine in
dichloromethane.

e Instrumentation: Use a GC system equipped with a capillary column (e.g., 30 m x 0.25 mm,
0.25 pm film thickness, 5% phenyl polysiloxane) and coupled to a mass spectrometer.

e GC Conditions:

[¢]

Injector Temperature: 250 °C

Carrier Gas: Helium, constant flow of 1.0 mL/min

[¢]

[e]

Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold
for 5 min.

[e]

Injection Volume: 1 pL, split ratio 50:1.
» MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 300.
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o Data Analysis: The resulting chromatogram should show a major peak at a characteristic
retention time. The mass spectrum of this peak should display the molecular ion [M]* at m/z
=115, along with a fragmentation pattern consistent with the structure (e.g., loss of a methyl

group).

Protocol 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Objective: To provide unambiguous structural confirmation and elucidate the stereochemistry

(cis vs. trans).

o Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform
(CDCl5).

e 'H NMR Analysis:
o Acquire a proton NMR spectrum at a field strength of 2400 MHz.

o Expected Signals: Look for distinct signals corresponding to the two methyl groups
(doublets, ~1.0-1.2 ppm), the ring CH protons adjacent to the methyl groups, the ring CH:z
protons, and the NH proton (a broad singlet).

o Stereochemical Insight: The coupling constants (3J) between protons on adjacent carbons
can help differentiate isomers. In the trans isomer, one methyl group is typically axial and
the other equatorial, leading to more complex splitting patterns compared to the more
symmetric cis isomer where both methyls can be equatorial.

e 13C NMR Analysis:
o Acquire a proton-decoupled carbon NMR spectrum.

o Expected Signals: The spectrum of a pure isomer should show four distinct signals for the
ring carbons (two CH and two CHz) and one signal for the two equivalent methyl carbons
in the cis isomer, or two distinct methyl signals in the less symmetric trans isomer.
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Caption: Comprehensive analytical workflow for characterization.

Section 5: Safety and Handling

As a matter of scientific integrity and laboratory safety, proper handling of all chemical reagents
is paramount. 3,5-Dimethylmorpholine is classified with several hazards that necessitate
careful handling.

e GHS Classification: Flammable liquid and vapor (H226), Harmful if swallowed (H302),
Causes skin irritation (H315), Causes serious eye damage (H318), and May cause
respiratory irritation (H335).[3][4]

e Precautions for Safe Handling:

o Work in a well-ventilated area or a chemical fume hood.[10][11]
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o Keep away from heat, sparks, open flames, and other ignition sources.[11]

o Wear appropriate personal protective equipment (PPE), including safety glasses or
goggles, a face shield, nitrile gloves, and a lab coat.[10]

o Avoid breathing vapors or mist.

» Conditions for Safe Storage:
o Store in a tightly closed container in a dry, well-ventilated place.[10]

o Keep in a cool place, away from incompatible materials and sources of ignition.

Conclusion

3,5-Dimethylmorpholine is more than a simple heterocyclic compound; it is a versatile and
valuable building block for the modern medicinal chemist. Its unique combination of a privileged
morpholine scaffold with stereochemical complexity allows for the design of sophisticated
molecules with finely tuned pharmacological profiles. From enhancing CNS penetration to
providing a rigid scaffold for potent enzyme inhibitors, its potential applications continue to
expand. A thorough understanding of its synthesis, stereochemistry, and analytical
characterization, as detailed in this guide, is essential for any researcher aiming to leverage
this powerful tool in the pursuit of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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